N-ethyl-5-methyl-1H-pyrazol-3-amine is a heterocyclic organic compound with the molecular formula C₆H₁₁N₃. It is classified within the pyrazole family, characterized by a five-membered ring structure that contains two adjacent nitrogen atoms. This compound is notable for its diverse applications in chemistry, biology, and medicine, particularly as a building block in the synthesis of more complex heterocyclic compounds and bioactive molecules with potential therapeutic effects.
N-ethyl-5-methyl-1H-pyrazol-3-amine is synthesized through various methods involving hydrazines and 1,3-dicarbonyl compounds. It falls under the category of pyrazole derivatives, which are known for their biological activity and utility in drug development.
The synthesis of N-ethyl-5-methyl-1H-pyrazol-3-amine typically involves cyclocondensation reactions. One common approach is the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds. This method can be optimized for high yield and purity, making it suitable for both laboratory and industrial production.
In laboratory settings, the synthesis may proceed via:
Industrial methods often scale this process up, utilizing optimized reaction conditions to ensure cost-effectiveness while maintaining safety standards .
The molecular structure of N-ethyl-5-methyl-1H-pyrazol-3-amine consists of a pyrazole ring with an ethyl group at the nitrogen position and a methyl group at the fifth carbon position. The structural formula can be represented as follows:
The compound's molecular weight is approximately 125.17 g/mol. Its structure allows for various chemical modifications, making it versatile for further synthetic applications.
N-ethyl-5-methyl-1H-pyrazol-3-amine can undergo several types of chemical reactions:
The major products from these reactions include various substituted pyrazoles and other heterocyclic compounds, which may exhibit distinct biological activities.
The mechanism of action of N-ethyl-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets in biological systems. The compound can form hydrogen bonds and engage in π-π interactions with macromolecules such as proteins and nucleic acids. These interactions can modulate biochemical pathways, potentially leading to therapeutic effects against diseases such as cancer and infections .
N-ethyl-5-methyl-1H-pyrazol-3-amine is typically a solid at room temperature, exhibiting good solubility in polar solvents such as water and alcohols.
Key chemical properties include:
Relevant data indicates that these properties contribute to its utility in synthetic chemistry and medicinal applications.
N-ethyl-5-methyl-1H-pyrazol-3-amine has several scientific uses:
The systematic IUPAC name N-Ethyl-5-methyl-1H-pyrazol-3-amine unambiguously defines this heterocyclic compound's structure. The root "pyrazole" denotes a five-membered aromatic ring with two adjacent nitrogen atoms. The locant "5-methyl" specifies a methyl substituent at position 5 on the pyrazole ring, while "N-ethyl-3-amine" indicates an ethyl group attached to the nitrogen atom of the 3-position amino group (–NH–C₂H₅). This nomenclature differentiates it from the isomeric compound 1-ethyl-5-methyl-1H-pyrazol-3-amine (PubChem CID: 6485384), where the ethyl group is bonded to the ring nitrogen (N1) rather than the amino nitrogen [1] [4] [5].
Two primary structural representations exist:
CC1=CC(NCC)=NN1
, which encodes the connectivity where the amine nitrogen is ethylated [3] [8]. CCNC1=NNC(=C1)C
or CCNc1n[nH]c(c1)C
, explicitly indicating the mobile hydrogen on the ring nitrogen (N2) [8] [9]. Table 1: Structural Identifiers of N-Ethyl-5-methyl-1H-pyrazol-3-amine
Representation Type | Identifier | Value |
---|---|---|
Systematic Name | IUPAC Name | N-Ethyl-5-methyl-1H-pyrazol-3-amine |
Connectivity | SMILES | CCNC1=NNC(=C1)C |
Stereochemistry | InChI | InChI=1S/C6H11N3/c1-3-7-6-4-5(2)8-9-6/h4H,3H2,1-2H3,(H2,7,8,9) |
Unique Identifier | InChIKey | IQQRVIOZEHKZNW-UHFFFAOYSA-N |
The compound has the molecular formula C₆H₁₁N₃, confirmed consistently across chemical databases and commercial catalogs [3] [5] [8]. This formula comprises six carbon atoms, eleven hydrogen atoms, and three nitrogen atoms, yielding a molecular weight of 125.18 g/mol (calculated from atomic masses: C=12.01×6, H=1.008×11, N=14.01×3) [3] [8]. The formula distinguishes it from related structures like 1-(2-methoxyethyl)-5-methyl-1H-pyrazol-3-amine (C₇H₁₃N₃O) and N-ethyl-5-(3-methylphenyl)-1H-pyrazol-3-amine (C₁₂H₁₅N₃) [2] [6].
N-Ethyl-5-methyl-1H-pyrazol-3-amine has the exclusive CAS Registry Number 116545-20-1, used universally for unambiguous identification in chemical transactions, regulatory documents, and scientific literature [3] [8] [9]. Its PubChem CID is 45092829, providing centralized access to chemical data, structural information, and predicted properties within the National Institutes of Health's PubChem database [9]. Additional identifiers include:
Pyrazole derivatives exhibit prototropic tautomerism due to mobile hydrogen atoms bonded to ring nitrogens. For N-ethyl-5-methyl-1H-pyrazol-3-amine, two major tautomeric forms are theoretically possible:
The 1H-tautomer (represented as CC1=CC(NCC)=NN1
) is thermodynamically favored due to aromaticity preservation across all ring atoms, consistent with studies on analogous pyrazoles like 3,4,5-trimethyl-1H-pyrazole (SMILES: CC1=C(C)NN=C1C
) [7]. Isomeric variations include:
Table 2: Tautomeric and Isomeric Forms of Pyrazole Derivatives
Type | Structure | Key Identifier | Example Compound |
---|---|---|---|
1H-Tautomer | N-ethyl-3-amino-5-methylpyrazole | SMILES: CCNC1=NNC(=C1)C | N-Ethyl-5-methyl-1H-pyrazol-3-amine |
2H-Tautomer | 5-methyl-3-(ethylimino)-2,5-dihydropyrazole | SMILES: CCN=C1C=C(C)NN1 | Not reported (theoretical) |
Ring-Substituted Isomer | 1-ethyl-5-methyl-1H-pyrazol-3-amine | SMILES: CCN1C(=CC(=N1)N)C | CID 6485384 [1] |
Regioisomer | 1-ethyl-3-methyl-1H-pyrazol-5-amine | CAS 3524-33-2 | CID 2768383 [5] |
The equilibrium between tautomers is influenced by solvent polarity, temperature, and substituent effects, though experimental data specific to this compound requires further characterization.
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8